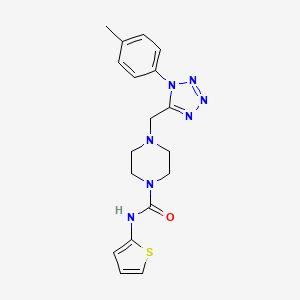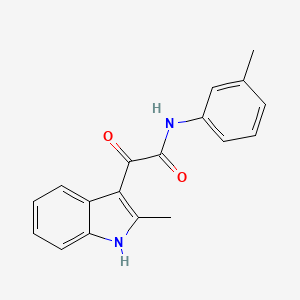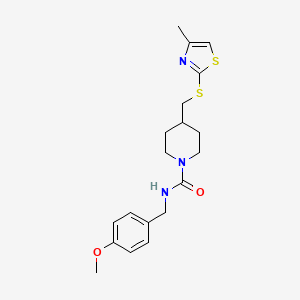
4-bromo-1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential biological applications. This compound is also known as VU6015929 and is a pyrazole-based allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).
Aplicaciones Científicas De Investigación
Precursor in Synthesis
4-bromo-1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole has been explored as a precursor in various synthesis processes. For instance, Martins et al. (2013) described the use of brominated trihalomethylenones, related to the compound , as versatile precursors in the synthesis of various pyrazole derivatives through cyclocondensation and nucleophilic substitution reactions (Martins et al., 2013).
Synthesis of Complex Compounds
Bobko et al. (2012) detailed a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, utilizing a precursor similar to 4-bromo-1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole, demonstrating its value in creating complex molecular structures (Bobko et al., 2012).
Molecular Structure and Properties
The molecular structure and properties of related bromo-substituted 1H-pyrazoles have been extensively studied, as shown in the research by Castillo et al. (2009), who examined the hydrogen-bonded supramolecular structures in pyrazoles (Castillo et al., 2009).
Tautomerism Studies
Research by Trofimenko et al. (2007) on the tautomerism of 4-bromo substituted 1H-pyrazoles, including detailed studies on their solid-state and solution properties, further underscores the significance of such compounds in understanding molecular behavior (Trofimenko et al., 2007).
Versatile Functionalization
The research by Schlosser et al. (2002) demonstrated the versatile functionalization of trifluoromethyl-substituted pyrazoles, where bromine introduction plays a crucial role in enabling further chemical modifications (Schlosser et al., 2002).
Antibacterial and Antifungal Activities
Pundeer et al. (2013) explored the antibacterial and antifungal activities of new pyrazole derivatives, indicating the potential of bromo-substituted pyrazoles in biomedical applications (Pundeer et al., 2013).
Propiedades
IUPAC Name |
4-bromo-1-butan-2-yl-5-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-5-9(4)14-11(7-15-8(2)3)10(12)6-13-14/h6,8-9H,5,7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAJIGLPMDBEPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)Br)COC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2417001.png)

![N-[(4-ethyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2417003.png)

![8-fluoro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2417008.png)



![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2417015.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2417016.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2417018.png)
![2-benzyl-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2417019.png)